6,8-Dimethyl-2-phenylthiochromen-4-one

Beschreibung

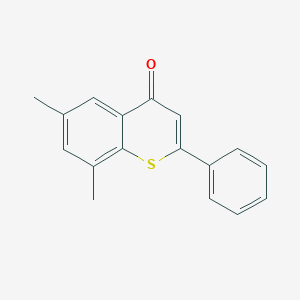

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-phenylthiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRJZYLQRVYHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 6,8 Dimethyl 2 Phenylthiochromen 4 One

Functional Group Transformations and Oxidations

Functional group transformations, particularly at the sulfur atom and on the aromatic rings, are key strategies in the derivatization of thiochromenones.

The sulfur atom in the thiopyran ring of 6,8-dimethyl-2-phenylthiochromen-4-one can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can alter the geometry, polarity, and hydrogen-bonding capabilities of the molecule, which in turn can influence its biological activity. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. acsgcipr.org

The selective oxidation to the sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org Conversely, stronger oxidizing conditions or an excess of the oxidizing agent will favor the formation of the sulfone. organic-chemistry.org A wide variety of reagents can be employed for these oxidations, ranging from classic peroxides to modern catalytic systems. acsgcipr.orgorganic-chemistry.org The choice of reagent allows for chemoselectivity, especially in complex molecules. For instance, reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) have been noted for their efficiency and high chemoselectivity in sulfide (B99878) oxidation. organic-chemistry.orgorganic-chemistry.org The resulting sulfoxide (thiochroman-4-one 1-oxide) and sulfone derivatives are important intermediates for further synthetic manipulations. acs.orgnih.gov

Table 1: Common Reagents for the Oxidation of Sulfides to Sulfoxides and Sulfones

| Product | Reagent Class | Specific Examples |

|---|---|---|

| Sulfoxide | Peroxides | Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (t-BuOOH) |

| Peroxy acids | meta-Chloroperoxybenzoic acid (mCPBA) | |

| Catalytic Systems | H₂O₂ with catalysts (e.g., Tantalum carbide, Sc(OTf)₃), O₂/Air with catalysts | |

| Hypervalent Iodine | Iodobenzene diacetate | |

| Other | 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) | |

| Sulfone | Peroxides | Hydrogen peroxide (H₂O₂), Urea-hydrogen peroxide |

| Peroxy acids | meta-Chloroperoxybenzoic acid (mCPBA) (often in excess or at higher temp.) | |

| Metal-based | Potassium permanganate (B83412) (KMnO₄) | |

| Catalytic Systems | H₂O₂ with catalysts (e.g., Niobium carbide, Sodium tungstate) | |

| Other | Oxone |

This table is based on general methods for sulfide oxidation. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. google.com The outcome of these reactions is directed by the electronic effects of the existing substituents. The two methyl groups at positions 6 and 8 are electron-donating and act as activating groups. They direct incoming electrophiles to the ortho and para positions. In this specific molecule, this would direct substitution towards positions 5 and 7. The ether-like sulfur atom also activates the ring, while the carbonyl group is a deactivating group.

Halogenation, the introduction of a halogen atom (Cl, Br, I), is a common EAS reaction. preprints.org For instance, the bromination of a thiochroman-4-one (B147511) followed by dehydrohalogenation is a known method for preparing the corresponding unsaturated thiochromone (B8434766). nih.gov Such reactions typically require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen. google.com The precise location of substitution on the this compound ring would depend on the interplay of the directing effects of the methyl groups and other substituents, as well as steric hindrance.

Synthesis of Conjugates and Hybrid Molecules

Creating hybrid molecules by attaching other pharmacologically active moieties to the thiochromenone core is a promising strategy for developing new therapeutic agents.

The ketone functional group at the C-4 position of this compound is a prime site for derivatization. One common and effective strategy is its condensation with hydrazides to form N-acylhydrazones. Hydrazones are a class of compounds known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. rsc.org The synthesis typically involves the reaction of the ketone with a suitable carbohydrazide (B1668358) in a protic solvent like ethanol, often with acid catalysis. rsc.org This derivatization can significantly enhance the biological profile of the parent molecule.

The incorporation of perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity. nih.gov While specific methods for the perfluoroalkylation of this compound are not detailed in the literature, general methodologies for the introduction of these groups onto aromatic rings or for the synthesis of fluorinated thioethers could be applied. nih.govnih.gov

Methods for aromatic perfluoroalkylation often involve radical-based reactions, using reagents that can generate perfluoroalkyl radicals under thermal or photochemical conditions. nih.gov Another approach could be the construction of the thiochromenone scaffold using pre-fluorinated building blocks. For example, a Ni-catalyzed reductive C-S coupling method has been reported for accessing α-CF₃ functionalized thioethers, which could potentially be adapted for synthesizing precursors to trifluoromethylated thiochromenones. nih.gov

Table 2: Potential Strategies for Introducing Perfluoroalkyl Groups

| Strategy | Description | Potential Reagents/Methods |

|---|---|---|

| Late-Stage Aromatic Perfluoroalkylation | Direct introduction of a perfluoroalkyl chain onto the aromatic ring via a radical intermediate. | Light-mediated methods using α-(perfluoroalkylsulfonyl)propiophenones. nih.gov |

| Reductive Coupling | Building the thioether linkage with a trifluoromethylated component prior to ring closure. | Ni-catalyzed reductive C-S coupling of thiols and trifluoromethylated halides. nih.gov |

| Building Block Synthesis | Using starting materials that already contain the perfluoroalkyl group. | Reductive trifluoroacetylation of ynones to create trifluoromethylated precursors. |

This table outlines general synthetic strategies that could be adapted for the target molecule.

Photochemical Rearrangements of Thiochromanone Sulfoxides

The sulfoxide derivative, this compound-1-oxide, is expected to exhibit interesting photochemical reactivity. Unlike the corresponding sulfones, which are generally photochemically inert, substituted thiochromanone sulfoxides are known to undergo a variety of photochemical rearrangements.

Irradiation of these sulfoxides can initiate several distinct reaction pathways. Two particularly favorable processes are:

β-Hydrogen abstraction: This involves the abstraction of a hydrogen atom from a carbon atom beta to the sulfoxide group.

Rearrangement to cyclic sulfenates: This pathway involves the formation of a transient cyclic sulfenate ester intermediate.

These intermediates can then undergo further reactions, such as the homolytic cleavage of the S-O bond, leading to a cascade of rearranged products. In some cases, photochemical deoxygenation of the sulfoxide to regenerate the parent sulfide is also observed as a competing reaction.

Structure Activity Relationship Sar Investigations of Thiochromen 4 Ones, with Emphasis on 6,8 Dimethyl 2 Phenylthiochromen 4 One Relevance

Influence of Substituents on Biological Activities

Substituents on the 2-phenyl ring of the thiochromen-4-one scaffold play a significant role in modulating biological activity. The introduction of groups like methyl, halogens (e.g., fluorine, chlorine, bromine), and methoxy (B1213986) can alter the molecule's interaction with biological targets.

Research on related heterocyclic structures indicates that the presence and position of these substituents are crucial. For instance, in a study on benzenesulphonohydrazone derivatives, compounds substituted with both a halogen and a methoxy group on the phenyl ring were effective in inhibiting the viability of certain cancer cell lines. nih.gov Specifically, the combination of fluorine and bromine substituents on the phenyl ring was found to be particularly advantageous, providing high cytotoxicity and selectivity towards tumor cells. nih.gov The introduction of a hydroxy group at the meta- or para- position of the phenyl ring also conferred satisfactory anticancer potential. nih.gov

In the context of antifungal activity of related thiochroman-4-one (B147511) derivatives, an unsubstituted phenyl ring has been reported to be more potent compared to those bearing either electron-withdrawing or electron-donating groups. nih.gov However, other studies on thiochroman-4-ones have shown that specific phenyl substitutions can positively influence efficacy in other therapeutic areas, such as anti-leishmanial activity. researchgate.net For pironetin (B1678462) analogs, replacing a propenyl moiety with phenyl and 4-fluorophenyl groups was well-tolerated, with the 4-fluorophenyl dihydroxy analog being slightly more potent than the parent compound against ovarian cancer cell lines. nih.gov

| Compound Series | Substituent on Phenyl Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzenesulphonohydrazones | Halogen and Methoxy | Effective inhibition of cancer cell viability | nih.gov |

| Benzenesulphonohydrazones | 4-Bromo-2-fluorophenyl | High cytotoxicity and selectivity towards tumor cells | nih.gov |

| Benzenesulphonohydrazones | Hydroxy (meta- or para-) | Satisfactory anticancer potential | nih.gov |

| Thiochroman-4-ones | Unsubstituted | More potent antifungal activity compared to substituted | nih.gov |

| Pironetin Analogs | 4-Fluorophenyl dihydroxy | Slightly more potent against ovarian cancer cell lines than parent compound | nih.gov |

Substitutions on the benzothiopyran ring of the thiochromenone scaffold are critical for tuning biological activity. The presence of methyl groups at the 6 and 8-positions, as seen in 6,8-Dimethyl-2-phenylthiochromen-4-one, is expected to significantly influence its biological profile.

Studies on related thiochroman-4-ones have shown that substitutions at these positions can enhance antifungal activity. Specifically, antifungal efficacy is reportedly enhanced by substitutions at the 8-position with fluorine, methyl, or chlorine. nih.gov Furthermore, a chlorine substituent at the 6-position has been shown to generally yield better results in terms of antibacterial and antifungal activities. researchgate.net The presence of a chlorine group at the 6-position and a methylthio group at the terminal end of a heterocyclic linker also enhanced antibacterial activity in another series of thiochromanone derivatives. researchgate.net

For 2-azolylchromones, a related class of compounds, a 6-methoxy group was found to exhibit the highest cytotoxicity and induce apoptosis. nih.gov This highlights the importance of substitution patterns on the benzo-fused ring for anticancer activity.

| Scaffold | Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Thiochroman-4-one | 8 | F, Me, Cl | Enhanced antifungal activity | nih.gov |

| Thiochromanone | 6 | Cl | Improved antibacterial and antifungal activities | researchgate.net |

| Thiochromanone | 6 | Cl | Enhanced antibacterial activity | researchgate.net |

| 2-Azolylchromone | 6 | Methoxy | Highest cytotoxicity and apoptosis induction | nih.gov |

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a key factor in the SAR of thiochromen-4-ones. EDGs, such as methyl (-CH₃) and methoxy (-OCH₃) groups, increase electron density in the ring system. Conversely, EWGs, like halogens (-F, -Cl, -Br) and nitro groups (-NO₂), decrease electron density.

In the context of antifungal activity, SAR analysis of thiochroman-4-one derivatives has revealed that the presence of EWGs on the 6th position of the thiochroman-4-one ring enhances activity. nih.gov This suggests that reducing electron density in this part of the molecule is beneficial for its antifungal properties. For antibacterial activity, the preferred order of substituents at a particular position on the thiochromane ring was found to be Cl > F > Me, indicating that stronger EWGs led to better activity. nih.gov

However, the effect can be context-dependent. For instance, in a series of thiochroman-4-one derivatives, an unsubstituted phenyl ring at the 3rd position was more potent against certain fungi than rings with either EWGs or EDGs. nih.gov In studies on other heterocyclic compounds, the introduction of EWGs like halogens has been shown to improve pharmacokinetic properties such as cell membrane permeability. nih.gov The methyl groups at positions 6 and 8 of this compound are considered weak EDGs, which would influence the electronic landscape of the molecule and, consequently, its biological interactions.

Impact of Ring Modifications and Saturation on Biological Profile

Structural modifications beyond simple substitutions, such as the introduction of new moieties or changes in the saturation of the heterocyclic ring, can lead to profound changes in the biological profile of thiochromenone derivatives.

The vinyl sulfone moiety (-SO₂-CH=CH-) is a significant pharmacophore in medicinal chemistry, known for its role as a Michael acceptor, which can form covalent bonds with biological nucleophiles like cysteine residues in enzymes. nih.gov Introducing a vinyl sulfone group into a scaffold like thiochromenone can thus lead to compounds with potent and often irreversible inhibitory activity.

Vinyl sulfone derivatives have been explored as potential anti-tumor agents. nih.gov For example, a series of novel compounds where the carbonyl group of a chalcone (B49325) was replaced by a vinyl sulfone or sulfoxide (B87167) moiety were evaluated as potential anti-tubulin agents. nih.gov One such compound demonstrated potent activity against a panel of cancer cell lines with IC₅₀ values ranging from 0.128 to 0.606 μM. nih.gov This compound was found to induce cell cycle arrest and apoptosis. nih.gov Given that thiochromen-4-ones are structurally related to chalcones, the incorporation of a vinyl sulfone group is a promising strategy for developing novel anticancer agents based on this scaffold.

The saturation level of the heterocyclic ring, specifically the presence or absence of the C2-C3 double bond, distinguishes thiochromenones (unsaturated) from thiochromanones (saturated). This structural difference has a significant impact on the molecule's conformation and electronic properties, which in turn affects its biological activity.

In some studies, the saturated thiochromanone scaffold has demonstrated superior biological activity. For example, a series of spiro-pyrrolidines incorporating a thiochroman-4-one moiety showed better antibacterial and antifungal properties than standard drugs. researchgate.net Furthermore, in a comparative analysis of thiosemicarbazone derivatives, those based on the thiochromanone scaffold exhibited exceptional cytotoxic activity against several cancer cell lines, with IC₅₀ values in the sub-micromolar range. researchgate.net In another study, compounds with a thiochromanone skeleton generally exhibited higher anticancer activity compared to their chromanone counterparts. nih.gov

Conversely, for antitumor activity in a series of sulfone analogues of 1,4-naphthoquinone, the presence of the 2,3-double bond (as in thiochromenones) was found to be a requirement for activity. This indicates that for certain mechanisms of action, the planar, unsaturated nature of the thiochromenone ring is crucial. The preference for a saturated or unsaturated ring is therefore dependent on the specific biological target and the desired therapeutic effect.

Methodologies for SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For the thiochromen-4-one scaffold, and specifically for derivatives like this compound, understanding the relationship between molecular structure and biological activity is achieved through a combination of synthetic chemistry and computational analysis. These methodologies allow researchers to identify key structural features, known as pharmacophores, that are essential for the desired biological effect.

Systematic Synthesis of Analogs for Activity Correlation

A primary method for elucidating SAR involves the systematic synthesis of a series of structural analogs of a lead compound, followed by the evaluation of their biological activity. This process allows for a direct correlation between specific structural modifications and the resulting changes in potency or selectivity.

The synthesis of thiochromen-4-one analogs typically begins with foundational precursors like substituted thiophenols. acs.org One established method involves the reaction of a thiophenol with a β-halopropionic acid or a related derivative, which is then followed by an intramolecular Friedel-Crafts acylation to form the core thiochroman-4-one ring system. nih.gov Another approach utilizes the direct reaction between α,β-unsaturated acids and thiophenols in the presence of an acid catalyst like methanesulfonic acid. nih.gov More modern synthetic strategies employ palladium-catalyzed cross-coupling reactions, which offer a versatile way to introduce a wide variety of aryl and heteroaryl groups at the 2-position of the thiochromen-4-one scaffold. acs.org This is particularly relevant for creating analogs of 2-phenylthiochromen-4-one.

Once the basic scaffold is synthesized, further modifications can be systematically introduced. These include:

Substitution on the Benzenoid Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions (C-5, C-6, C-7, C-8) of the fused benzene (B151609) ring.

Substitution on the Phenyl Ring at C-2: Altering the electronic properties of the phenyl ring at the 2-position with electron-donating or electron-withdrawing groups.

Modification of the Heterocyclic Ring: This can involve oxidation of the sulfur atom to a sulfoxide or a sulfone, or the introduction of substituents on the thiopyran ring itself. nih.govresearchgate.net

The synthesized analogs are then subjected to biological assays to determine their activity. By comparing the activity of the analogs to the parent compound, researchers can deduce critical SAR insights. For instance, studies on various thiochroman-4-one derivatives have revealed that the presence of electron-withdrawing groups, such as chlorine, at the C-6 position can enhance antifungal activity. nih.gov In another example, the introduction of a vinyl sulfone moiety was found to significantly increase antileishmanial activity, while the removal of either the double bond or the sulfone group led to a decrease in potency. nih.gov Similarly, for anti-bacterial applications, the addition of an oxime or oxime ether group at the 4-position was shown to improve efficacy. nih.gov

The table below summarizes key SAR findings for the thiochromen-4-one scaffold based on published research.

| Position of Substitution/Modification | Substituent / Modification | Observed Effect on Biological Activity | Reference |

| C-2 | Unsubstituted Phenyl Ring | Potent antifungal activity | nih.gov |

| C-2 | Carboxamide Linker | Improved antibacterial and antifungal activities | nih.gov |

| C-4 | Oxime Ether Group | Enhanced antibacterial activity | nih.gov |

| C-6 | Chlorine (Electron-withdrawing group) | Enhanced antifungal and antibacterial activity | nih.gov |

| C-6 | Fluorine | Increased antileishmanial activity | nih.gov |

| Sulfur Atom (S-1) | Oxidation to Sulfone (SO2) | Key for high antileishmanial activity | nih.govresearchgate.net |

| Heterocyclic Ring | Addition of a Vinyl Sulfone Moiety | Displayed the highest antileishmanial activity | nih.gov |

These systematic investigations are crucial for building a comprehensive understanding of how specific structural features of compounds like this compound contribute to their biological profile, guiding the rational design of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to formalize the SAR insights gained from synthetic efforts. The primary goal of a QSAR study is to develop a mathematical model that quantitatively correlates the structural or physicochemical properties of a series of compounds with their biological activities. While a specific QSAR model for this compound is not detailed in the literature, the methodology can be conceptually applied to this class of compounds based on studies of similar heterocyclic structures like chromones and thiazolidin-4-ones. frontiersin.orgnih.gov

A conceptual QSAR study for thiochromen-4-one derivatives would proceed through the following key steps:

Data Set Assembly: A series of thiochromen-4-one analogs with experimentally determined biological activities (e.g., IC50 or ED50 values) would be compiled. This dataset is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov

Calculation of Molecular Descriptors: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric/Topological Descriptors: Describing the size, shape, and branching of the molecule.

Physicochemical Descriptors: Such as lipophilicity (logP) and polarizability.

Model Development: Using the training set, statistical techniques are employed to find the best correlation between a subset of the calculated descriptors (the independent variables) and the biological activity (the dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating activity to several descriptors. frontiersin.org

Principal Component Regression (PCR) and Partial Least Squares (PLS): More advanced methods used when descriptors are numerous or inter-correlated. frontiersin.org

The resulting QSAR model is an equation, such as: Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C) + ...*

This equation provides a quantitative understanding of the SAR. For example, a positive coefficient for a descriptor indicates that increasing its value enhances biological activity, while a negative coefficient suggests the opposite. Studies on related chromones have identified descriptors related to electronic properties and the presence of specific atoms (e.g., halogens) as being highly influential on fungicidal activity. frontiersin.org

Model Validation: The robustness and predictive ability of the developed model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and, crucially, external validation using the test set (yielding an r²pred value). frontiersin.orgnih.gov A statistically significant and predictive model can then be used to estimate the activity of new, yet-to-be-synthesized thiochromen-4-one analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

This QSAR approach transforms qualitative SAR observations into a predictive, quantitative model, serving as a powerful tool for the rational design and optimization of thiochromen-4-one derivatives.

Biological Activities and Mechanistic Insights in Vitro Research

Anticancer Research

The potential of thiochromen-4-one derivatives as anticancer agents has been a significant area of investigation. Studies have focused on their ability to inhibit the growth of cancer cells and to interfere with cellular processes essential for tumor progression.

In Vitro Cytotoxicity and Growth Inhibition Studies against Tumor Cell Lines

A key study in the field involved the synthesis and biological evaluation of a series of 5,6,7,8-substituted-2-phenylthiochromen-4-ones for their antitumor properties. While specific data for 6,8-Dimethyl-2-phenylthiochromen-4-one is not detailed in the abstract of this pivotal research, related compounds within the same chemical family demonstrated significant growth inhibitory action. This activity was observed against a panel of human and murine tumor cell lines, including human ileocecal carcinoma (HCT-8), murine leukemia (P-388), human melanoma (RPMI), and human central nervous system tumor (TE671) cells nih.gov. The findings from this broader class of compounds suggest that the 2-phenylthiochromen-4-one scaffold is a promising template for the development of cytotoxic agents. However, without access to the full study data, the specific cytotoxic profile of the 6,8-dimethyl substituted variant remains unconfirmed from this research.

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Topoisomerase Inhibition)

Understanding the mechanism by which a compound exerts its cytotoxic effects is a critical step in drug discovery. For the broader family of substituted-2-phenylthiochromen-4-ones, investigations have pointed towards the inhibition of topoisomerases as a potential mechanism of action. DNA topoisomerases are enzymes that play a crucial role in managing the topology of DNA and are vital for cell replication. Their inhibition can lead to DNA damage and ultimately trigger cell death.

Within the series of 5,6,7,8-substituted-2-phenylthiochromen-4-ones, certain derivatives were found to be in vitro inhibitors of DNA topoisomerase I, while another compound inhibited DNA topoisomerase II nih.gov. This indicates that the thiochromen-4-one backbone can be chemically modified to target these essential enzymes. The specific activity of this compound as a topoisomerase inhibitor has not been explicitly reported in the available literature. Further research is required to determine if it shares this mechanism of action and to explore other potential pathways, such as the induction of apoptosis.

Antimicrobial Research

Currently, there is no specific information available from the conducted searches regarding the in vitro antibacterial or antifungal activities of this compound. Research on related heterocyclic structures suggests potential antimicrobial properties, but direct experimental evidence for this specific compound is lacking in the public domain.

Antibacterial Activity Studies (In Vitro)

No specific studies detailing the in vitro antibacterial activity of this compound were identified.

Antifungal Activity Studies (In Vitro)

No specific studies detailing the in vitro antifungal activity of this compound were identified.

Antiparasitic Research (e.g., Antileishmanial)

Similarly, the search for in vitro antiparasitic activity of this compound did not yield any specific results. While flavonoids and related compounds have been investigated for activities against various parasites, data pertaining directly to this thioflavone analog is not currently available.

In Vitro Efficacy Against Intracellular Amastigotes

There is no specific information available in the reviewed literature concerning the in vitro efficacy of this compound against intracellular amastigotes. While the broader class of thiochromen-4-one derivatives has been investigated for anti-leishmanial properties, data pinpointing the activity of this specific dimethylated and phenyl-substituted variant is not present in the accessible research. Therefore, no data tables or detailed research findings on its specific potency, selectivity, or spectrum of activity against parasites like Leishmania or Trypanosoma can be provided.

Exploration of Mechanisms of Action (e.g., Cysteine Protease Inhibition)

No research detailing the mechanism of action for this compound, including its potential as a cysteine protease inhibitor, could be located. Cysteine proteases are a known target for various therapeutic agents, but studies explicitly linking this compound to the inhibition of such enzymes have not been published or are not available in the public domain. Consequently, there are no mechanistic insights or data on its inhibitory constants (K_i), binding modes, or specificity for any particular cysteine proteases.

Anti-inflammatory and Other Potential Research Activities

Specific studies on the anti-inflammatory properties or any other biological activities of this compound are not available in the current body of scientific literature. While related flavonoid and chromen-4-one structures are widely studied for their anti-inflammatory effects, research has not been extended to this particular thiochromen-4-one derivative. As a result, there is no information on its effects on inflammatory mediators, such as cytokines or nitric oxide, or its interaction with inflammatory pathways.

Advanced Research Perspectives and Theoretical Considerations

Design Principles for Novel Thiochromenone-Based Agents

The design of new therapeutic agents based on the thiochromenone core is a dynamic area of medicinal chemistry. The versatility of this heterocyclic system allows for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net Key design principles revolve around the strategic introduction of various substituents at different positions of the thiochromenone ring.

Recent research has underscored the importance of the thiochromene scaffold as a crucial building block for synthesizing bioactive compounds with a wide range of pharmacological potential, including anticancer, anti-HIV, antioxidant, and antimicrobial activities. rsc.orgresearchgate.net The synthetic accessibility of thiochromenones allows chemists to explore a vast chemical space. For instance, the introduction of different functional groups on the 2-phenyl ring or the dimethyl-substituted benzene (B151609) ring of 6,8-Dimethyl-2-phenylthiochromen-4-one can significantly influence its interaction with biological targets.

Structure-activity relationship (SAR) studies on related chromenone derivatives have demonstrated that even minor structural changes can lead to substantial differences in biological effect. For example, in a series of chromenone analogs designed as interleukin-5 inhibitors, the reduction of a propanone side chain to a propanol (B110389) dramatically increased activity. nih.gov Furthermore, the planarity of the chromen-4-one unit was found to be critical for its inhibitory function. nih.gov These findings suggest that similar modifications to the thiochromenone backbone could yield agents with enhanced potency and specificity.

The development of novel synthetic methodologies, such as organocatalytic and cycloaddition reactions, has further expanded the toolkit for creating diverse thiochromenone libraries. rsc.org These advanced synthetic strategies enable precise control over stereochemistry and the introduction of complex functionalities, paving the way for the next generation of thiochromenone-based agents. rsc.org

A summary of key considerations in the design of novel thiochromenone-based agents is presented below:

| Design Consideration | Rationale | Potential Impact |

| Substitution on the Phenyl Ring | To modulate electronic properties and steric interactions with the target protein. | Altered binding affinity and selectivity. |

| Modification of the Thiochromenone Core | To influence the overall shape and physicochemical properties of the molecule. | Improved pharmacokinetic profile (ADME). |

| Introduction of Hydrogen Bonding Moieties | To enhance target engagement through specific hydrogen bond interactions. | Increased potency and specificity. |

| Stereochemical Control | To optimize the three-dimensional fit of the molecule within the binding site. | Enantiospecific binding and improved efficacy. |

Role in Chemical Biology Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.govresearchgate.netmdpi.com The thiochromenone scaffold, including this compound, possesses characteristics that make it an attractive starting point for the development of such probes. rsc.orgnih.gov

The key to a successful chemical probe is a well-defined mechanism of action and a high degree of selectivity for its intended target. mdpi.com The design process for a thiochromenone-based probe would involve iterative cycles of synthesis and biological testing to optimize these properties. A crucial step is often the identification of a "hit" compound from a screening library that exhibits a desired biological effect. nih.govresearchgate.net This hit compound can then be chemically modified to improve its potency and selectivity, and to incorporate a "handle" for further applications.

These handles can be reactive groups for covalent modification of the target or reporter tags such as fluorophores or biotin (B1667282) for visualization and affinity purification. For example, a thiochromenone-based probe could be designed with a photo-affinity label, which upon irradiation, forms a covalent bond with its target protein, allowing for its identification from a complex cellular lysate. researchgate.net

The development of chemical probes from hit compounds is a multidisciplinary endeavor, requiring expertise in organic chemistry, biochemistry, and cell biology. nih.govresearchgate.net The ultimate goal is to create a tool that can be used to dissect complex biological processes with high precision. mdpi.com

Theoretical and Computational Chemistry Studies on Thiochromenone Systems

Theoretical and computational methods have become indispensable tools in modern drug discovery and chemical biology, providing insights that are often difficult to obtain through experimental means alone. cuny.edu These approaches are particularly valuable for understanding the properties and interactions of molecules like this compound at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure, stability, and reactivity of thiochromenone systems. cuny.edunih.gov These calculations solve the Schrödinger equation for a given molecule to provide information about its molecular orbitals, charge distribution, and other electronic properties. nih.gov

For this compound, quantum chemical calculations could be used to:

Determine the preferred conformation: By calculating the energies of different spatial arrangements of the atoms, the most stable three-dimensional structure of the molecule can be predicted.

Analyze the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. Their energies and spatial distributions can indicate which parts of the molecule are most likely to donate or accept electrons in a chemical reaction.

Predict spectroscopic properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the structural characterization of the compound. nih.gov

Investigate reaction mechanisms: By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism, identify transition states, and calculate activation energies. cuny.edu

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a biological macromolecule (receptor), such as a protein or nucleic acid. researchgate.netnih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target and to rationalize observed structure-activity relationships. researchgate.netnih.gov

In a conceptual molecular docking study of this compound, the following steps would be involved:

Preparation of the ligand and receptor structures: A three-dimensional structure of this compound would be generated and optimized. The three-dimensional coordinates of the target protein would be obtained from a protein data bank or generated through homology modeling.

Definition of the binding site: The region on the receptor where the ligand is expected to bind is defined.

Docking simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the binding site and scores them based on their predicted binding affinity.

Analysis of the results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. amazonaws.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the receptor. nih.govmdpi.com These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding interface, and the conformational changes that may occur upon ligand binding. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,8-Dimethyl-2-phenylthiochromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation or cyclization reactions. For example, analogous chromenones are synthesized by reacting substituted chalcones with hydrogen peroxide under alkaline conditions (e.g., ethanol/NaOH system) . Optimization involves adjusting stoichiometry (e.g., molar ratios of reactants), temperature (40–60°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization using ethanol or acetone. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6/C8, phenylthio at C2) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M−H]⁻ peaks).

- IR : Key peaks for carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .

- Data Table :

| Technique | Expected Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.3–2.5 (methyl), δ 7.2–7.8 (phenyl) | |

| ¹³C NMR | δ 180–185 (C=O), δ 110–130 (aromatic carbons) |

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : Use mixed solvents (e.g., ethanol-water or DCM-hexane) for recrystallization. For hydrophobic derivatives like phenylthiochromenones, gradient column chromatography (silica gel, hexane/ethyl acetate) resolves impurities. Solubility parameters (Hansen solubility) can guide solvent selection .

Advanced Research Questions

Q. How can regioselectivity issues in the synthesis of this compound be resolved?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts preferential substitution sites. Experimentally, use directing groups (e.g., methoxy) or Lewis acids (e.g., BF₃·Et₂O) to control product distribution .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases or enzymes). Validate with MD simulations for binding stability .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP or polar surface area .

Q. How to resolve contradictions in reported biological activity data for thiochromenone derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Standardize protocols (e.g., MIC for antimicrobial studies) and validate via dose-response curves. Cross-reference with structural analogs (e.g., 7-hydroxy derivatives) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-deficient C4 carbonyl facilitates nucleophilic attack. Kinetic studies (e.g., monitoring by UV-Vis) and isotopic labeling (e.g., ¹⁸O tracing) elucidate pathways. Compare with non-methylated analogs to assess steric effects .

Q. How to assess the environmental impact of this compound?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradability tests (OECD 301). Use HPLC-MS to detect environmental persistence in soil/water matrices .

Key Data Gaps and Recommendations

- Lack of Crystallographic Data : Single-crystal X-ray diffraction is needed for unambiguous structural confirmation.

- Biological Activity Profiling : Prioritize assays against cancer cell lines (e.g., MTT) and microbial pathogens (e.g., Gram-positive bacteria) .

- Thermodynamic Properties : Measure melting point, logP, and pKa via differential scanning calorimetry (DSC) and shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.